6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one
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Overview
Description
6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one typically involves the bromination of a chromen-2-one precursor followed by sulfonylation with 4-chlorobenzenesulfonyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the sulfonylation reaction.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale bromination and sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.
Biology
In biological research, the compound may be studied for its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.
Medicine
The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromine atoms could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6,8-dibromo-2H-chromen-2-one: Lacks the sulfonyl group, which may result in different biological activities.
3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one: Lacks the bromine atoms, potentially affecting its reactivity and interactions with molecular targets.
Uniqueness
6,8-dibromo-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both bromine atoms and the sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6,8-dibromo-3-(4-chlorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br2ClO4S/c16-9-5-8-6-13(15(19)22-14(8)12(17)7-9)23(20,21)11-3-1-10(18)2-4-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQVKOAYDBKBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br2ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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